molecular formula C11H14ClNO4S B2481238 Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate CAS No. 865612-45-9

Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate

Cat. No.: B2481238
CAS No.: 865612-45-9
M. Wt: 291.75
InChI Key: SDKWKJCPCBZSGD-UHFFFAOYSA-N
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Description

Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamide group, a chloro substituent, and a methyl ester, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Mode of Action

The mode of action of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.

Pharmacokinetics

. These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches its targets.

Result of Action

. These effects would be a result of the compound’s interaction with its targets and its influence on biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, temperature, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate typically involves the reaction of 3-amino-2-chloro-2-methylpropanoic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzenesulfonamide group can participate in oxidation-reduction reactions, although these are less common for this specific compound.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 3-benzenesulfonamido-2-azido-2-methylpropanoate or 3-benzenesulfonamido-2-thiocyanato-2-methylpropanoate.

    Hydrolysis Products: 3-benzenesulfonamido-2-chloro-2-methylpropanoic acid.

Scientific Research Applications

Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for the development of new antibiotics.

    Biological Research: Used in studies involving enzyme inhibition, particularly targeting carbonic anhydrase enzymes.

    Industrial Applications: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

    Methyl 3-benzenesulfonamido-2-bromo-2-methylpropanoate: Similar structure but with a bromo substituent instead of chloro.

    Methyl 3-benzenesulfonamido-2-fluoro-2-methylpropanoate: Contains a fluoro substituent.

Uniqueness: Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloro group allows for specific substitution reactions that may not be as feasible with other halogen substituents.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemistry and biology.

Properties

IUPAC Name

methyl 3-(benzenesulfonamido)-2-chloro-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-11(12,10(14)17-2)8-13-18(15,16)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKWKJCPCBZSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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